molecular formula C11H19NO3 B069745 Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate CAS No. 171366-55-5

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate

Cat. No. B069745
M. Wt: 213.27 g/mol
InChI Key: NIKGRXKSVBHCTE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism Of Action

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the inhibition of B-cell proliferation and survival.

Biochemical And Physiological Effects

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has also been shown to modulate the immune system by promoting T-cell activation and inhibiting regulatory T-cell activity.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its ability to inhibit downstream signaling pathways. However, Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

Future research on Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate should focus on its clinical efficacy and safety in patients with B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate's immune-modulating effects and its potential use in combination with other therapies. Finally, the development of more soluble analogs of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate could improve its utility in lab experiments.

Synthesis Methods

The synthesis of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate involves the reaction of tert-butyl carbamate with 2-[(2R)-2,5-dihydrofuran-2-yl]ethylamine in the presence of a base. This reaction results in the formation of Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate as a white solid with a purity of greater than 98%.

Scientific Research Applications

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been extensively studied in preclinical models for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate has been shown to inhibit the growth and survival of B-cell malignancies by targeting the B-cell receptor (BCR) signaling pathway.

properties

CAS RN

171366-55-5

Product Name

Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-6-9-5-4-8-14-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NIKGRXKSVBHCTE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H]1C=CCO1

SMILES

CC(C)(C)OC(=O)NCCC1C=CCO1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1C=CCO1

synonyms

Carbamic acid, [2-(2,5-dihydro-2-furanyl)ethyl]-, 1,1-dimethylethyl ester, (R)-

Origin of Product

United States

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